alpha,epsilon-Dibenzoyl-DL-lysine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,epsilon-Dibenzoyl-DL-lysine typically involves the reaction of lysine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the dibenzoyl derivative. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing waste and by-products .
Chemical Reactions Analysis
Types of Reactions: alpha,epsilon-Dibenzoyl-DL-lysine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The benzoyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
alpha,epsilon-Dibenzoyl-DL-lysine has several applications in scientific research, including:
Chemistry: Used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of alpha,epsilon-Dibenzoyl-DL-lysine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction is mediated through the benzoyl groups, which can form covalent or non-covalent bonds with the target molecules. The pathways involved in these interactions are complex and depend on the specific biological context .
Comparison with Similar Compounds
- alpha,epsilon-Dibenzoyl-L-lysine
- alpha,epsilon-Dibenzoyl-D-lysine
- alpha,epsilon-Dibenzoyl-DL-ornithine
Comparison: alpha,epsilon-Dibenzoyl-DL-lysine is unique due to its specific stereochemistry and the presence of both D- and L-lysine forms. This dual stereochemistry allows it to interact with a broader range of molecular targets compared to its single-stereoisomer counterparts. Additionally, the dibenzoyl groups provide distinct chemical properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
2,6-dibenzamidohexanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c23-18(15-9-3-1-4-10-15)21-14-8-7-13-17(20(25)26)22-19(24)16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2,(H,21,23)(H,22,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWYZPFOTAVDKN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCC(C(=O)O)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20286480 | |
Record name | n2,n6-dibenzoyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1946-96-9 | |
Record name | NSC46040 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46040 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n2,n6-dibenzoyllysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20286480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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